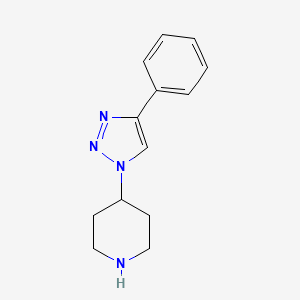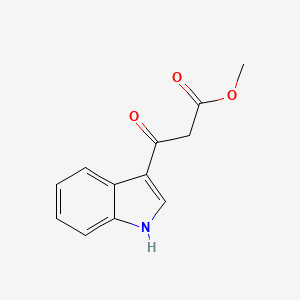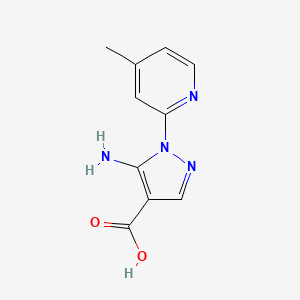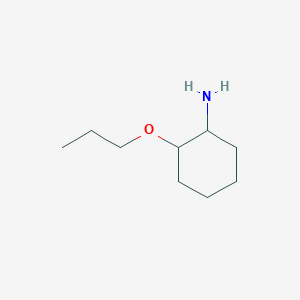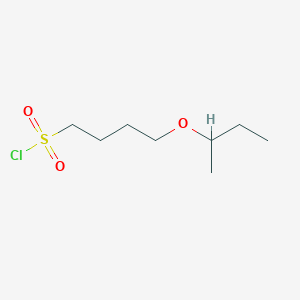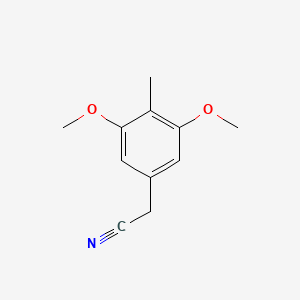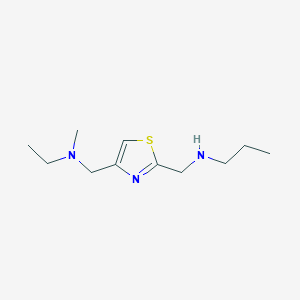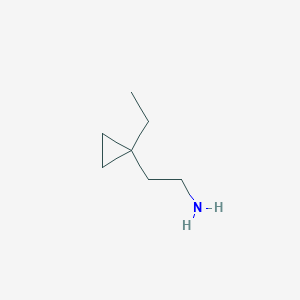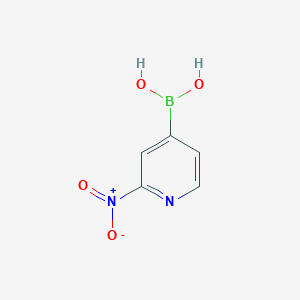
(2-Nitropyridin-4-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Nitropyridin-4-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyridine ring substituted with a nitro group at the 2-position. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Nitropyridin-4-yl)boronic acid can be achieved through several methods:
Metal-Halogen Exchange: This involves the reaction of 2-nitropyridine-4-halide with a metal reagent such as n-butyllithium, followed by treatment with a boron source like trialkylborates.
Directed Ortho-Metallation (DoM): This method uses a substituted pyridine and a strong base to achieve metal-hydrogen exchange, followed by borylation with trialkylborates.
Palladium-Catalyzed Cross-Coupling: Halopyridines can be coupled with tetraalkoxydiboron or dialkoxyhydroborane under palladium catalysis.
C-H or C-F Bond Activation: Iridium or rhodium catalysts can be used to activate C-H or C-F bonds in pyridines, followed by borylation.
Industrial Production Methods: Industrial production of this compound typically involves scalable versions of the above synthetic routes, with a focus on optimizing yield, purity, and cost-effectiveness. Palladium-catalyzed cross-coupling reactions are particularly favored due to their efficiency and versatility.
Chemical Reactions Analysis
Types of Reactions: (2-Nitropyridin-4-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic acid and an aryl or vinyl halide under palladium catalysis.
Chan-Lam Coupling: This reaction couples the boronic acid with amines or alcohols in the presence of a copper catalyst.
Oxidation and Reduction: The nitro group can undergo reduction to form amino derivatives, while the boronic acid group can be oxidized to boronic esters.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Copper Catalysts: Used in Chan-Lam coupling reactions.
Reducing Agents: Such as hydrogen or hydrazine for nitro group reduction.
Oxidizing Agents: Such as hydrogen peroxide for boronic acid oxidation.
Major Products:
Biaryl Compounds: From Suzuki-Miyaura coupling.
Aminopyridines: From nitro group reduction.
Boronic Esters: From boronic acid oxidation.
Scientific Research Applications
(2-Nitropyridin-4-yl)boronic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Nitropyridin-4-yl)boronic acid in cross-coupling reactions involves several key steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the halopyridine.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex forms the new carbon-carbon bond and regenerates the catalyst.
In biological applications, the compound can act as a reversible covalent inhibitor, interacting with specific enzymes or proteins through its boronic acid group .
Comparison with Similar Compounds
(5-Nitropyridin-2-yl)boronic acid: Similar structure but with the nitro group at the 5-position.
Pyridine-4-boronic acid: Lacks the nitro group, making it less reactive in certain contexts.
2-Aminopyridine-4-boronic acid: Features an amino group instead of a nitro group, altering its reactivity and applications.
Uniqueness: (2-Nitropyridin-4-yl)boronic acid is unique due to the presence of both a nitro group and a boronic acid group on the pyridine ring. This combination allows for versatile reactivity in both organic synthesis and potential biological applications.
Properties
Molecular Formula |
C5H5BN2O4 |
|---|---|
Molecular Weight |
167.92 g/mol |
IUPAC Name |
(2-nitropyridin-4-yl)boronic acid |
InChI |
InChI=1S/C5H5BN2O4/c9-6(10)4-1-2-7-5(3-4)8(11)12/h1-3,9-10H |
InChI Key |
WWIPZUXJNSKRQC-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=NC=C1)[N+](=O)[O-])(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


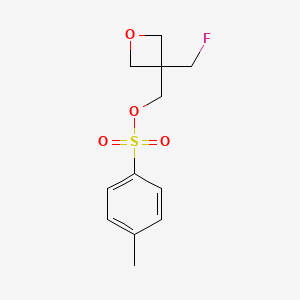
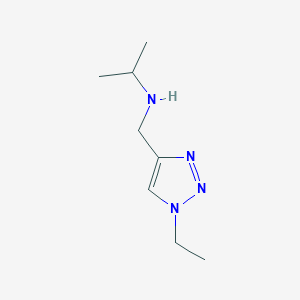
![1',3'-Dihydrospiro[cyclopropane-1,2'-indene]-3'-amine](/img/structure/B13526297.png)
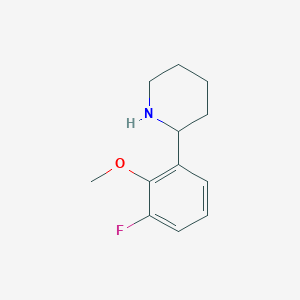
![1H,2H,3H,4H,7H,8H,9H,10H-pyrazino[1,2-b]indazole hydrochloride](/img/structure/B13526302.png)
![(3R)-1-[(3-aminophenyl)methyl]pyrrolidin-3-ol](/img/structure/B13526303.png)
